molecular formula C11H10O2 B13793962 6,8-Dimethylchromone

6,8-Dimethylchromone

Cat. No.: B13793962
M. Wt: 174.20 g/mol
InChI Key: DPNLPTNRNXQAFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dimethylchromone is a chemical compound belonging to the chromone family, characterized by a benzopyranone structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its molecular formula is C12H10O2, and it is often used as a building block in organic synthesis due to its unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6,8-Dimethylchromone can be synthesized through several methods. One common approach involves the cyclization of 2-hydroxyacetophenone derivatives. For instance, the reaction of 2-hydroxy-5,7-dimethylacetophenone with ethyl formate in the presence of a base such as sodium ethoxide can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dimethylchromone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or hydrazines can react with this compound under mild conditions.

Major Products Formed:

Scientific Research Applications

6,8-Dimethylchromone has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme activities and metabolic pathways.

    Medicine: Research has shown its potential as an antifungal and anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Industry: It is used in the production of dyes, fragrances, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6,8-dimethylchromone involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interfere with cellular pathways by modulating the activity of key proteins and signaling molecules .

Comparison with Similar Compounds

  • 3-Formylchromone
  • 6-Methylchromone
  • 8-Methylchromone

Comparison: 6,8-Dimethylchromone is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to other chromones, it exhibits enhanced stability and a broader range of applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

6,8-dimethylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNLPTNRNXQAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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